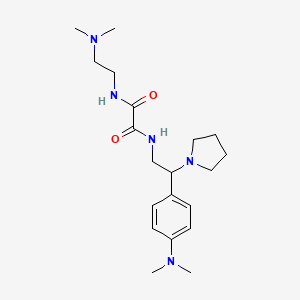![molecular formula C14H7Cl2F3N2 B2750097 3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine CAS No. 2085690-72-6](/img/structure/B2750097.png)
3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H7Cl2F3N2 and its molecular weight is 331.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Compound Applications
Synthesis of Pyrazolo[1,5-a]Pyridines : A study by Greszler and Stevens (2009) focuses on the synthesis of pyrazolopyridines via azirines, highlighting the preparation of 2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine. This research contributes to the understanding of heterocyclic chemistry and provides a foundation for developing compounds with potential pharmaceutical applications (Greszler & Stevens, 2009).
Triflic Anhydride-Mediated Annulation : Vuillermet, Bourret, and Pelletier (2020) described the synthesis of imidazo[1,2-a]pyridines by reacting 2-chloropyridines with 2H-azirines. This method showcases a pathway to heterocyclic moieties commonly found in medicinal chemistry leads and drugs, offering insights into the versatility of azirine intermediates in synthesizing complex structures (Vuillermet, Bourret, & Pelletier, 2020).
Azirine Strategy for Amino-pyrroles : An approach for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a 2H-azirine ring expansion strategy was discussed by Khlebnikov et al. (2018). This research demonstrates the potential of azirine-based methodologies in constructing pyrrole derivatives, which are valuable in pharmaceutical research (Khlebnikov et al., 2018).
Chemical Engineering of Supramolecular Assemblies : Arora and Pedireddi (2003) explored the supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules, revealing the potential for designing novel molecular structures through crystal engineering. This research underscores the importance of azirine and related compounds in the development of new materials and the study of supramolecular chemistry (Arora & Pedireddi, 2003).
Reactions of β-Substituted Amines : Hammer, Heller, and Craig (1972) investigated the nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine, providing insights into the mechanisms of reactions involving aziridinium ions. This study is relevant for understanding the chemical behavior of azirines and their derivatives in synthetic organic chemistry (Hammer, Heller, & Craig, 1972).
Properties
IUPAC Name |
3-chloro-2-[3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-9-4-2-1-3-8(9)11-13(21-11)12-10(16)5-7(6-20-12)14(17,18)19/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPFNARJQCKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B2750019.png)
methyl]thiourea](/img/structure/B2750021.png)
![N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide](/img/structure/B2750023.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2750026.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2750031.png)


![1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2750036.png)
